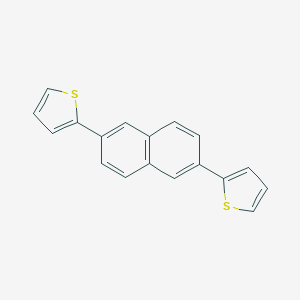
2,6-Di(2-thienyl)naphthalene
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
2,6-Di(2-thienyl)naphthalene is a useful research compound. Its molecular formula is C18H12S2 and its molecular weight is 292.4g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Wissenschaftliche Forschungsanwendungen
Synthesis and Properties
2,6-Di(2-thienyl)naphthalene can be synthesized through various methods, including Suzuki–Miyaura coupling reactions. This compound features a naphthalene core substituted with two thiophene rings, which enhances its electronic properties due to the π-conjugated system. The presence of thiophene units contributes to improved charge transport characteristics, making it suitable for optoelectronic applications.
Applications
1. Organic Electronics
- Organic Photovoltaics : 2,6-Di(2-thienyl)naphthalene has been utilized as a building block in the development of organic solar cells. Its high electron mobility and suitable energy levels facilitate efficient charge separation and transport within the active layer of solar cells .
- Organic Light Emitting Diodes (OLEDs) : The compound's photoluminescent properties make it an excellent candidate for use in OLEDs. Its ability to emit light when excited can be harnessed in display technologies .
2. Photonic Devices
- Light-Emitting Materials : Due to its strong π–π interactions and high quantum efficiency, 2,6-Di(2-thienyl)naphthalene can be incorporated into photonic devices, enhancing their performance in terms of light emission and stability .
3. Sensors
- Chemical Sensors : The compound has shown promise in the development of chemical sensors for detecting various analytes. Its electronic properties can be tuned to respond selectively to specific chemical environments .
4. Catalysis
- Catalytic Applications : Research indicates that derivatives of 2,6-Di(2-thienyl)naphthalene can serve as ligands in catalytic processes, enhancing reaction rates and selectivity in organic synthesis .
Case Studies
Eigenschaften
Molekularformel |
C18H12S2 |
|---|---|
Molekulargewicht |
292.4g/mol |
IUPAC-Name |
2-(6-thiophen-2-ylnaphthalen-2-yl)thiophene |
InChI |
InChI=1S/C18H12S2/c1-3-17(19-9-1)15-7-5-14-12-16(8-6-13(14)11-15)18-4-2-10-20-18/h1-12H |
InChI-Schlüssel |
IKMLLWOVDAPSOG-UHFFFAOYSA-N |
SMILES |
C1=CSC(=C1)C2=CC3=C(C=C2)C=C(C=C3)C4=CC=CS4 |
Kanonische SMILES |
C1=CSC(=C1)C2=CC3=C(C=C2)C=C(C=C3)C4=CC=CS4 |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.















